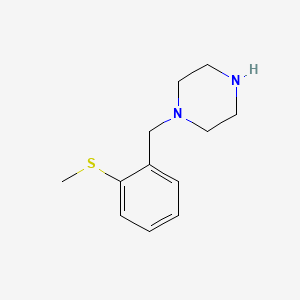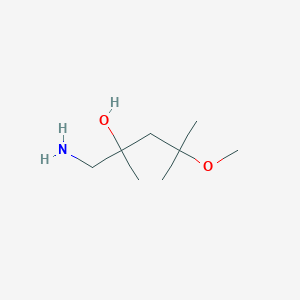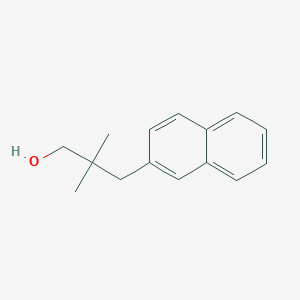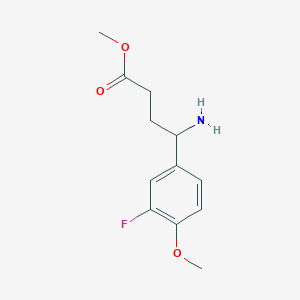
2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid is an organic compound that features both an amino acid structure and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the amino acid backbone. One common method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(4-methylphenyl)propanoic acid
Comparison: 2-Amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid is unique due to the presence of the pyrrolidine ring, which provides additional steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and interactions, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(13(16)17)9-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17) |
Clave InChI |
PSEBJOJTIFILRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
